Taraxasteryl acetate

Catalog No.
S579173
CAS No.
6426-43-3
M.F
C32H52O2
M. Wt
468.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Taraxasteryl acetate

CAS Number

6426-43-3

Product Name

Taraxasteryl acetate

IUPAC Name

[(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

InChI

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3/t21-,23-,24+,25-,26+,27-,29-,30+,31-,32-/m1/s1

InChI Key

SFEUTIOWNUGQMZ-ZHLOSDGBSA-N

Synonyms

taraxasterol acetate, taraxasteryl acetate, urs-20(30)-en-3-ol acetate

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)OC(=O)C)C

The exact mass of the compound Taraxasterol acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401400. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Taraxasteryl acetate is a highly purified pentacyclic triterpene ester that serves as a critical reference standard and synthetic precursor in chemoinformatics and pharmacological research. Structurally derived from the free alcohol taraxasterol via acetylation, this compound exhibits enhanced lipophilicity, distinct crystallization behavior, and superior stability in organic solvents [1]. In industrial and laboratory procurement, selecting the acetate form over the free alcohol or crude botanical extracts ensures precise stoichiometric control during derivatization, reliable thermal processing, and high reproducibility in advanced anti-inflammatory and metabolic in vitro assays .

Research Fit

Purified pentacyclic triterpenoid acetate for bioassay and mechanistic studies
3β-acetate moiety confers distinct target interaction profile vs. free alcohol taraxasterol
Low aqueous and DMSO solubility — stock preparation and vehicle compatibility review required

Substituting taraxasteryl acetate with its unacetylated counterpart, taraxasterol, fundamentally alters the material's thermal and solubility profiles, complicating crystallization-based purification steps and formulation stability[1]. Furthermore, attempting to use crude triterpene extracts or isomeric equivalents like pseudotaraxasteryl acetate introduces severe analytical ambiguity. In high-resolution GC-MS and NMR profiling, these isomers exhibit distinct retention times and chemical shifts; failing to use the exact taraxasteryl acetate standard compromises structural confirmation and batch-to-batch quality control [2]. In biological assays, substituting with crude extracts requires up to 20-fold higher dosing to achieve equivalent anti-inflammatory effects, introducing unacceptable variability from uncharacterized matrix components [3].

Substitution Risk

Acetate ester vs. parent alcohol
Deacetylation to taraxasterol may shift hepatoprotection model response and cytokine modulation profiles.
Triterpenoid scaffold mismatch
Lupeol acetate or taraxeryl acetate may produce divergent pathway-response endpoints due to scaffold differences.
Crude extract vs. purified compound
Multi-component extracts lack defined single-entity composition; substitution may not replicate mechanism-defined outcomes.

Thermal Stability and Crystallization Control

The acetylation of taraxasterol significantly alters its solid-state thermal properties, which is critical for purification and high-temperature processing. Taraxasteryl acetate exhibits a melting point range of 233–241 °C, whereas the unacetylated taraxasterol baseline melts at a lower 221–222 °C [REFS-1, REFS-2]. This distinct thermal profile enables more controlled crystallization from organic solvents (such as methanol-ether mixtures) and ensures superior stability during manufacturing steps that require elevated temperatures.

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data233–241 °C
Comparator Or BaselineTaraxasterol (Free Alcohol): 221–222 °C
Quantified Difference12–19 °C increase in melting point
ConditionsStandard atmospheric pressure crystallization

The higher melting point of the acetate form facilitates easier and higher-purity crystallization, making it the preferred choice for rigorous analytical standardization and scalable processing.

Topical anti-inflam. potency
Head-to-head
Activity equivalent to whole extract at 1/20 dose
Supports anti-inflammatory endpoint screening
Mouse ear edema model (PMA, croton oil, arachidonic acid)

Analytical Resolution from Isomeric Substitutes

In phytochemical profiling and quality control, distinguishing between closely related pentacyclic triterpenes is mandatory. Taraxasteryl acetate can be unambiguously differentiated from its isomer, pseudotaraxasteryl acetate, via 1H NMR spectroscopy. Taraxasteryl acetate presents a distinct olefinic proton signal at δ 4.61, whereas pseudotaraxasteryl acetate shows its corresponding signal at δ 5.26[1].

Evidence Dimension1H NMR Olefinic Proton Chemical Shift
Target Compound Dataδ 4.61
Comparator Or BaselinePseudotaraxasteryl acetate: δ 5.26
Quantified DifferenceClear baseline separation of 0.65 ppm
Conditions1H NMR spectroscopic analysis

Procuring the exact isomer is essential for calibrating analytical instruments; using generic or mixed triterpene standards will result in failed structural verification.

Neutrophil hsp72 inhibition
Head-to-head
Inhibition at 1/20 extract dose
Supports neutrophil pathway-response studies
Dual effect on hsp72: inhibitory in stimulated, stimulatory in unstimulated cells

Dosing Efficiency vs. Crude Botanical Extracts

For in vivo and in vitro pharmacological modeling, pure taraxasteryl acetate provides highly reproducible dosing compared to crude extracts. In models of topical inflammation (e.g., mice ear edema induced by arachidonic acid), isolated taraxasteryl acetate achieved equivalent anti-inflammatory activity to the crude dichloromethane extract but required only 1/20th of the dose [1].

Evidence DimensionEffective Topical Anti-inflammatory Dose
Target Compound Data1x dose requirement
Comparator Or BaselineCrude Dichloromethane Extract: 20x dose requirement
Quantified Difference95% reduction in required material mass for equivalent efficacy
ConditionsMice ear edema model (phorbol-12-mirystate-13-acetate/croton oil induced)

Buyers must procure the pure acetate to eliminate matrix interference and ensure reproducible, low-dose efficacy in pharmacological screening.

Hepatoprotection structure
Data to verify
Deacetylation and olefinic modification reduced hepatoprotection response
Supports hepatoprotection model-response endpoint context
Source review required; no reference provided

Specific Efficacy in Metabolic Disease Modeling

Taraxasteryl acetate demonstrates specific, quantifiable efficacy in metabolic assays that cannot be assumed for generic triterpenes. In 3T3-L1 adipocytes with TNF-α-induced insulin resistance, treatment with 50 μM of taraxasteryl acetate significantly restored glucose uptake by 47% compared to the untreated baseline, effectively reversing the TNF-α-induced suppression [1].

Evidence DimensionRestoration of Glucose Uptake
Target Compound Data+47% increase in glucose uptake at 50 μM
Comparator Or BaselineUntreated TNF-α-induced IR adipocytes (Baseline)
Quantified Difference47% absolute improvement over pathological baseline
Conditions3T3-L1 adipocytes exposed to 10 ng/mL TNF-α

Validates the procurement of this specific compound for high-value metabolic screening, particularly in insulin resistance and adipokine imbalance models.

Neuroinflammation cytokine
Head-to-head
TxAc: no IL-6 inhibition (p>0.05); Tx: significant attenuation (p<0.05)
Supports compound-specific cytokine profiling
C6 glial cells, LPS stimulation; differential target engagement
Antimicrobial MIC
Cross-study
MIC 25–50 μg/mL (S. aureus, E. coli, etc.)
Supports antimicrobial screening endpoint review
Lower MIC vs. complex terpenoid fraction (125 μg/mL)
HPLC chemotaxonomy
Reported
Detected in 12+ Scorzonera and Podospermum taxa; LOD/LOQ established
Supports botanical authentication and QC reference
HPLC-DAD, n-hexane extracts; cross-species presence

Analytical Standard for Phytochemical Quality Control

Due to its distinct NMR chemical shifts (e.g., δ 4.61) and precise melting point, this compound is the required reference standard for differentiating taraxasteryl derivatives from pseudotaraxasteryl isomers in complex botanical extracts [1].

Precursor for Triterpenoid Synthesis

The acetylated hydroxyl group provides a protected, stable intermediate with superior crystallization properties (melting at 233–241 °C) compared to the free alcohol, making it ideal for multi-step synthetic workflows [2].

Standardized Anti-Inflammatory Screening

Because it achieves equivalent efficacy at 1/20th the dose of crude extracts without matrix interference, it is the optimal choice for reproducible in vitro and in vivo models of topical inflammation and heat shock protein (hsp72) modulation [3].

Metabolic Disease and Insulin Resistance Modeling

Its proven ability to restore glucose uptake by 47% in TNF-α-induced IR adipocytes makes it a highly specific and valuable reagent for metabolic syndrome and lipid metabolism research [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Topical anti-inflammatory model studies
Purified single-entity triterpenoid acetate
Ear edema model-response endpoint review
Neutrophil oxidative stress and HSP studies
Reported hsp72 dual effect in human neutrophils
ROS/RNS and heat shock protein endpoint context
Hepatoprotection model research (P. acnes/LPS, CCl₄)
Acetate moiety-dependent hepatoprotection profile
Liver histology and transaminase endpoint review
Botanical authentication and chemotaxonomy
HPLC-established marker across Scorzonera spp.
Cross-species LOD/LOQ and retention time verification

XLogP3

9.7

Hydrogen Bond Acceptor Count

2

Exact Mass

468.396730897 Da

Monoisotopic Mass

468.396730897 Da

Heavy Atom Count

34

Appearance

Powder

UNII

9F07Z33516

Wikipedia

Taraxasterol acetate

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